(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
CAS No.: 827030-33-1
Cat. No.: VC0005265
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 827030-33-1 |
---|---|
Molecular Formula | C16H14ClN3O |
Molecular Weight | 299.75 g/mol |
IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
Standard InChI | InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 |
Standard InChI Key | CIPVUQSDDVFBPO-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Canonical SMILES | CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₆H₁₄ClN₃O (molecular weight: 299.75 g/mol) and features a quinazoline core substituted with a chlorine atom at position 2 and a 4-methoxy-N-methylaniline group at position 4 . Key identifiers include:
-
IUPAC Name: 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
-
SMILES: CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
-
InChIKey: CIPVUQSDDVFBPO-UHFFFAOYSA-N
Synthetic Routes
Synthesis typically involves coupling 2-chloroquinazolin-4-amine derivatives with 4-methoxy-N-methylaniline intermediates. A patented method (WO2015159170A2) describes an optimized process using Buchwald-Hartwig amination to achieve high enantiomeric purity (>99%) . Critical steps include:
-
Chlorination: Introduction of chlorine at position 2 of the quinazoline ring.
-
Amination: Coupling with 4-methoxy-N-methylaniline under palladium catalysis.
-
Purification: Crystallization to obtain the final product as a ≥98% pure crystalline solid .
Biological Activity and Mechanism of Action
Apoptosis Induction and Caspase Activation
EP-128265 induces apoptosis via caspase-3 activation, with an EC₅₀ of 2 nM in T47D breast cancer cells . This activity is linked to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization (IC₅₀ = 0.93 μM), akin to colchicine-site binders .
Antiproliferative Effects
The compound demonstrates broad-spectrum cytotoxicity:
Cell Line | GI₅₀ (nM) |
---|---|
T47D (Breast) | 2 |
HepG2 (Liver) | 3.8 |
HCT-116 (Colon) | 12.4 |
KB-VIN (MDR) | 3.2 |
Data from NCI-60 panel and SRB assays .
Notably, it retains potency against multidrug-resistant (MDR) phenotypes overexpressing P-glycoprotein (Pgp-1) .
In Vivo Efficacy
In murine xenograft models:
-
MX-1 Breast Cancer: 70% tumor growth inhibition at 10 mg/kg (oral, daily).
-
PC-3 Prostate Cancer: 65% reduction in tumor volume .
Pharmacokinetic studies reveal a plasma half-life of 6.2 hours and brain-to-plasma AUC ratio of 0.8, indicating CNS penetration .
Structural-Activity Relationship (SAR)
Critical modifications impacting activity include:
-
N-Methyl Group: Essential for apoptosis induction; removal reduces potency by >100-fold .
-
Quinazoline Substitution:
-
4-Methoxyphenyl Group: Methoxy at the para position enhances solubility and target affinity .
Pharmacokinetics and Toxicology
ADME Properties
-
Bioavailability: 58% (oral, mouse).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Applications in Oncology
Targeted Therapies
EP-128265’s mechanism aligns with vascular-disrupting agents (VDAs), targeting tumor vasculature while evading MDR mechanisms . It is under investigation for:
-
Combination Therapy: Synergy with paclitaxel in taxane-resistant cancers .
-
Brain Metastases: Due to CNS penetration, it is a candidate for glioblastoma and metastatic breast cancer .
Preclinical Development
Ongoing studies focus on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume